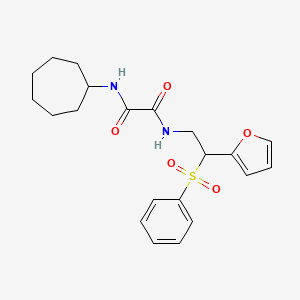

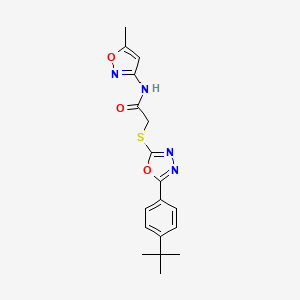

![molecular formula C18H16N2O5S3 B2469520 N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide CAS No. 2097859-75-9](/img/structure/B2469520.png)

N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bithiophenes are a class of organic compounds that consist of two thiophene rings connected by a single bond . They are commonly used in the synthesis of organic semiconductors, dyes, and pharmaceuticals .

Synthesis Analysis

Bithiophenes can be synthesized through various methods, including cross-coupling reactions starting from 2-halothiophenes .Molecular Structure Analysis

The molecular structure of bithiophenes consists of two thiophene rings connected by a single bond . The two rings in bithiophenes are coplanar, unlike in biphenyl .Chemical Reactions Analysis

Bithiophenes can undergo various chemical reactions, including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination .Physical And Chemical Properties Analysis

Bithiophenes have a molecular weight of 166.263 . They are colorless solids, although commercial samples are often greenish . They have a melting point of 31.1 °C and a boiling point of 260 °C .科学的研究の応用

Cancer Therapy Applications

Sulfonamides, including derivatives of N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide, have been explored as carbonic anhydrase inhibitors with potential applications in cancer therapy. These compounds have shown the ability to inhibit specific isozymes of human carbonic anhydrase, particularly hCA IX, which is minimally expressed in normal tissues but overexpressed in hypoxic tumors. Their inhibition is considered a promising approach toward new cancer therapies (Wilkinson et al., 2006).

Antimicrobial and Antitubercular Activity

Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. These studies include the synthesis of novel compounds that showed significant activity against various microbial strains, including Mycobacterium tuberculosis. The antimicrobial potential of these compounds highlights their relevance in addressing infectious diseases (Dighe et al., 2012).

Light Harvesting and Photoelectric Applications

Research has also focused on the synthesis of aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds with potential light harvesting properties. These compounds have been investigated for their nonlinear optical properties and their efficiency in light harvesting, which is crucial for the development of novel inhibitor molecules and the design of new dye-sensitized solar cells (DSSCs) (Sheena Mary et al., 2019).

Inhibition of Carbonic Anhydrase and Cyclooxygenase

A variety of sulfonamide derivatives have been synthesized to explore their inhibitory activities on carbonic anhydrase and cyclooxygenase enzymes. These studies have identified compounds with potent inhibitory effects, offering insights into the design of new therapeutic agents for treating conditions related to these enzymes (Kucukoglu et al., 2016).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5S3/c1-20-13-8-12(2-3-15(13)25-18(20)22)28(23,24)19-9-14(21)17-5-4-16(27-17)11-6-7-26-10-11/h2-8,10,14,19,21H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWSVXLPRUPYZGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC(C3=CC=C(S3)C4=CSC=C4)O)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

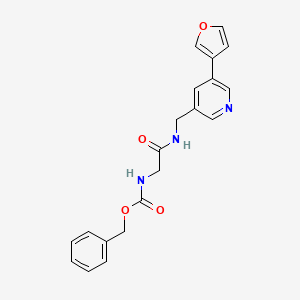

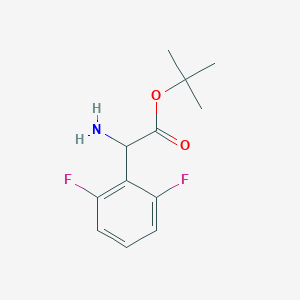

![Tert-butyl 3-(bromomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2469437.png)

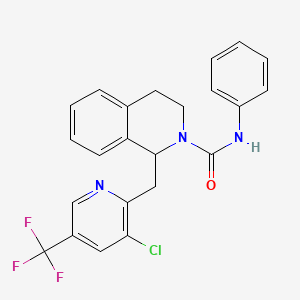

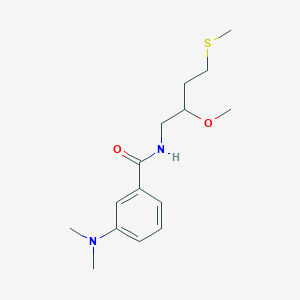

![5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2469438.png)

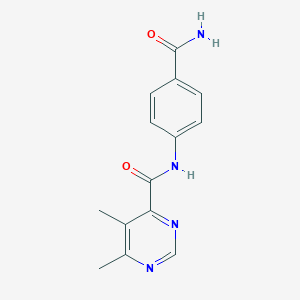

![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2469439.png)

![N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide](/img/structure/B2469441.png)

![2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2469444.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pyrrolidine-2-carboxamide](/img/structure/B2469449.png)

![N-[(2-chlorophenyl)methyl]-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2469457.png)